4,6-Dichloro-2-cyclopropylpyrimidine

Description

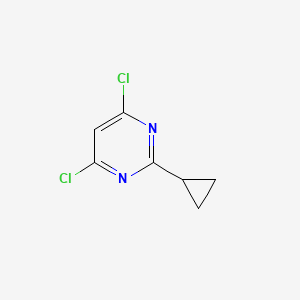

Structure

3D Structure

Properties

IUPAC Name |

4,6-dichloro-2-cyclopropylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2/c8-5-3-6(9)11-7(10-5)4-1-2-4/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBOWZANEONZCOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70647966 | |

| Record name | 4,6-Dichloro-2-cyclopropylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7043-09-6 | |

| Record name | 4,6-Dichloro-2-cyclopropylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dichloro-2-cyclopropylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4,6-dichloro-2-cyclopropylpyrimidine: A Versatile Scaffold in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary drug discovery, the pyrimidine nucleus stands as a cornerstone scaffold, integral to the architecture of numerous therapeutic agents.[1] Its presence in the fundamental building blocks of life, DNA and RNA, has made it a focal point for medicinal chemists aiming to design molecules that can interact with biological systems with high specificity and efficacy. The strategic functionalization of the pyrimidine ring with reactive groups and bioisosteric moieties can lead to compounds with finely tuned pharmacological profiles.

This guide focuses on a particularly compelling derivative: 4,6-dichloro-2-cyclopropylpyrimidine . This molecule merges the versatile reactivity of the dichloropyrimidine core with the unique conformational and metabolic advantages conferred by a cyclopropyl group. The chlorine atoms at the 4 and 6 positions serve as reactive handles for nucleophilic substitution, allowing for the facile introduction of diverse functionalities.[2] Simultaneously, the cyclopropyl moiety often enhances metabolic stability and can provide conformational rigidity, which is beneficial for optimizing ligand-receptor interactions.[3][4]

This document provides a comprehensive overview of 4,6-dichloro-2-cyclopropylpyrimidine, including its chemical identity, a proposed synthetic pathway, its reactivity profile, and its potential applications as a key building block in the development of novel therapeutics, particularly in the realm of kinase inhibitors.

Chemical Identity and Structure

Before delving into the synthetic and applicative aspects, it is crucial to establish the fundamental chemical identity of 4,6-dichloro-2-cyclopropylpyrimidine.

| Identifier | Value | Source |

| CAS Number | 7043-09-6 | [5] |

| Molecular Formula | C₇H₆Cl₂N₂ | [6] |

| Molecular Weight | 189.04 g/mol | [6] |

| IUPAC Name | 4,6-dichloro-2-cyclopropylpyrimidine | |

| SMILES | C1CC1C2=NC(=CC(=N2)Cl)Cl | [6] |

| InChI | InChI=1S/C7H6Cl2N2/c8-5-3-6(9)11-7(10-5)4-1-2-4/h3-4H,1-2H2 | [6] |

| InChIKey | YBOWZANEONZCOL-UHFFFAOYSA-N | [6] |

The structure of 4,6-dichloro-2-cyclopropylpyrimidine is characterized by a central pyrimidine ring substituted with two chlorine atoms at positions 4 and 6, and a cyclopropyl group at position 2.

Figure 1: Chemical structure of 4,6-dichloro-2-cyclopropylpyrimidine.

Proposed Synthesis Pathway

While a specific, detailed synthesis protocol for 4,6-dichloro-2-cyclopropylpyrimidine is not extensively documented in publicly available literature, a logical and robust synthetic route can be proposed based on well-established pyrimidine chemistry. The synthesis can be envisioned as a two-step process: first, the construction of the 2-cyclopropyl-4,6-dihydroxypyrimidine core, followed by a chlorination step.

Caption: Proposed two-step synthesis of 4,6-dichloro-2-cyclopropylpyrimidine.

Step 1: Synthesis of 2-Cyclopropyl-4,6-dihydroxypyrimidine

The formation of the pyrimidine ring is typically achieved through the condensation of an amidine with a β-dicarbonyl compound, such as diethyl malonate.

Protocol:

-

Preparation of the Base: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide in absolute ethanol.

-

Reaction Mixture: To the sodium ethoxide solution, add cyclopropylamidine hydrochloride.

-

Addition of Diethyl Malonate: Slowly add diethyl malonate to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Work-up: After cooling, the reaction mixture is typically acidified to precipitate the 2-cyclopropyl-4,6-dihydroxypyrimidine. The solid product can then be collected by filtration, washed, and dried.

Causality behind Experimental Choices:

-

Base: A strong base like sodium ethoxide is required to deprotonate the diethyl malonate, forming the enolate which is the active nucleophile in the condensation reaction.

-

Solvent: Ethanol is a common solvent for this reaction as it is the conjugate acid of the ethoxide base and readily dissolves the reactants.

-

Acidification: The product of the condensation is a salt. Acidification is necessary to protonate the hydroxyl groups and precipitate the neutral dihydroxypyrimidine.

Step 2: Chlorination of 2-Cyclopropyl-4,6-dihydroxypyrimidine

The conversion of the dihydroxy-pyrimidine to the corresponding dichloro-pyrimidine is a standard transformation in heterocyclic chemistry, often accomplished using phosphorus oxychloride (POCl₃).

Protocol:

-

Reaction Setup: In a flask equipped with a reflux condenser, place the 2-cyclopropyl-4,6-dihydroxypyrimidine.

-

Addition of Chlorinating Agent: Carefully add an excess of phosphorus oxychloride (POCl₃). A tertiary amine base such as N,N-diethylaniline may be added as a catalyst and acid scavenger.[7]

-

Heating: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by TLC.

-

Work-up: After the reaction is complete, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice.

-

Extraction and Purification: The aqueous mixture is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography or recrystallization to yield 4,6-dichloro-2-cyclopropylpyrimidine.

Causality behind Experimental Choices:

-

Phosphorus Oxychloride (POCl₃): This is a powerful and commonly used chlorinating agent for converting hydroxyl groups on heterocyclic rings to chlorine atoms.

-

Excess Reagent: Using an excess of POCl₃ ensures the complete conversion of both hydroxyl groups.

-

Quenching on Ice: The reaction with water is highly exothermic, so quenching on ice is a critical safety measure to control the temperature.

Reactivity and Strategic Applications in Drug Discovery

The chemical behavior of 4,6-dichloro-2-cyclopropylpyrimidine is dominated by the reactivity of the two chlorine atoms, which are susceptible to nucleophilic aromatic substitution (SNAr).

Caption: General reactivity of 4,6-dichloro-2-cyclopropylpyrimidine in SNAr reactions.

The two chlorine atoms at the 4 and 6 positions are electronically activated towards nucleophilic attack due to the electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring. In many dichloropyrimidine systems, the C4 and C6 positions are more reactive than the C2 position. The presence of two reactive sites allows for either mono- or di-substitution, enabling the synthesis of a diverse library of compounds from a single starting material.

Role in Kinase Inhibitor Scaffolding

A significant application of dichloropyrimidine derivatives is in the development of kinase inhibitors.[8] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[9] Many kinase inhibitors are designed to be ATP-competitive, and the pyrimidine scaffold serves as an excellent mimic of the adenine core of ATP, allowing for effective binding in the kinase active site.

The 4,6-dichloro-2-cyclopropylpyrimidine scaffold can be strategically employed in the following manner:

-

Hinge-Binding Moiety: One of the chlorine atoms can be displaced by a nucleophile that forms a key hydrogen bond interaction with the "hinge" region of the kinase active site. This is a critical interaction for anchoring the inhibitor.

-

Vector for Specificity: The second chlorine atom can be substituted to introduce a side chain that projects into a more variable region of the active site. This allows for the fine-tuning of selectivity for the target kinase over other kinases in the kinome.

-

The Cyclopropyl Advantage: The 2-cyclopropyl group can offer several benefits:[3]

-

Metabolic Stability: The C-H bonds of a cyclopropyl ring are generally more resistant to oxidative metabolism by cytochrome P450 enzymes compared to linear alkyl groups.[4]

-

Conformational Rigidity: The rigid nature of the cyclopropyl ring can help to lock the molecule into a bioactive conformation, reducing the entropic penalty of binding to the target protein.

-

Improved Physicochemical Properties: The cyclopropyl group can modulate lipophilicity and other properties to improve the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.

-

Characterization

While specific, publicly available spectroscopic data for 4,6-dichloro-2-cyclopropylpyrimidine is limited, its structure allows for the prediction of key spectral features that would be used for its characterization.

| Technique | Expected Features |

| ¹H NMR | - A multiplet in the upfield region corresponding to the protons of the cyclopropyl group. - A singlet in the aromatic region for the proton at the C5 position of the pyrimidine ring. |

| ¹³C NMR | - Resonances for the carbons of the cyclopropyl group. - Resonances for the pyrimidine ring carbons, with the carbon atoms attached to the chlorine atoms (C4 and C6) appearing at a characteristic downfield shift. The C2 and C5 carbons will also have distinct chemical shifts. |

| Mass Spectrometry | - A molecular ion peak corresponding to the mass of the molecule. - A characteristic isotopic pattern due to the presence of two chlorine atoms (a cluster of peaks with M, M+2, and M+4 in an approximate ratio of 9:6:1). |

Conclusion

4,6-dichloro-2-cyclopropylpyrimidine is a highly valuable, yet underexplored, building block for medicinal chemistry and drug discovery. Its combination of a reactive dichloropyrimidine core and a metabolically robust, conformationally defined cyclopropyl group makes it an attractive starting material for the synthesis of novel therapeutic agents. While detailed synthetic procedures and specific applications are not widely published, its potential, particularly in the design of kinase inhibitors, is significant. The proposed synthetic route, based on established chemical principles, provides a viable pathway for its preparation. As the demand for novel, highly specific, and metabolically stable drug candidates continues to grow, scaffolds such as 4,6-dichloro-2-cyclopropylpyrimidine are poised to play an increasingly important role in the future of pharmaceutical research and development.

References

- Google Patents. Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine.

- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link to a relevant review article if found, otherwise omit or use a more general citation about cyclopropyl groups in medicinal chemistry]

-

NIST. Pyrimidine, 4,6-dichloro-. [Link]

-

PubChem. 4,6-Dichloro-2-cyclopropyl-5-methylpyrimidine. [Link]

-

NIST. Pyrimidine, 4,6-dichloro-. [Link]

- Google Patents.

- Google Patents.

- Google Patents. Synthetic method of 4, 6-dichloro-2-methylpyrimidine.

-

PubChemLite. 4,6-dichloro-2-cyclopropylpyrimidine (C7H6Cl2N2). [Link]

-

PubChem. 4,6-Dichloro-2-methylpyrimidine. [Link]

-

Scientific Update. The Cyclopropyl Group in Medicinal Chemistry. [Link]

-

Hypha Discovery. Metabolism of cyclopropyl groups. [Link]

-

SpectraBase. 4,6-Dichloropyrimidine - Optional[1H NMR] - Chemical Shifts. [Link]

-

Leveraging kinase inhibitors to develop small molecule tools for imaging kinases by fluorescence microscopy. PMC - NIH. [Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. [Link]

-

Application of a macrocyclization strategy in kinase inhibitor development. ScienceOpen. [Link]

-

Clausius Scientific Press. Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. [Link]

-

MDPI. Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. [Link]

-

PubChem. 4,6-Dichloro-2-methylpyrimidin-5-amine. [Link]

-

PubChem. 2,4-Dichloropyrimidine. [Link]

-

PubChem. N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide. [Link]

Sources

- 1. clausiuspress.com [clausiuspress.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. benchchem.com [benchchem.com]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. 4,6-dichloro-2-cyclopropylpyrimidine(7043-09-6) 1H NMR spectrum [chemicalbook.com]

- 6. PubChemLite - 4,6-dichloro-2-cyclopropylpyrimidine (C7H6Cl2N2) [pubchemlite.lcsb.uni.lu]

- 7. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]

- 8. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Leveraging kinase inhibitors to develop small molecule tools for imaging kinases by fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]

synthesis of 4,6-dichloro-2-cyclopropylpyrimidine

An In-Depth Technical Guide to the Synthesis of 4,6-dichloro-2-cyclopropylpyrimidine

Abstract

4,6-dichloro-2-cyclopropylpyrimidine is a pivotal heterocyclic building block in modern medicinal chemistry and drug development. Its unique structural motif, featuring a reactive dichloropyrimidine core and a cyclopropyl group, makes it an essential intermediate for synthesizing a range of biologically active molecules, particularly kinase inhibitors and other targeted therapeutics.[1][2] This guide provides a comprehensive, scientifically grounded overview of a robust and scalable two-step synthesis for this compound. We will delve into the mechanistic principles, provide detailed, field-tested experimental protocols, and present characterization data for the key intermediate and the final product. The narrative is structured to offer not just a procedural methodology but also the underlying chemical rationale, empowering researchers to adapt and optimize the synthesis for their specific applications.

Introduction: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine ring is a fundamental heterocycle in nature, forming the backbone of nucleobases in DNA and RNA.[2] In synthetic chemistry, its derivatives are privileged scaffolds due to their ability to engage in diverse biological interactions, often through hydrogen bonding and π-stacking. The introduction of halogen atoms, particularly chlorine, at the C4 and C6 positions provides highly reactive sites for sequential nucleophilic aromatic substitution (SNAr) reactions. This allows for the controlled, regioselective introduction of various functional groups, a cornerstone of modern library synthesis and lead optimization in drug discovery.[1][3]

The 2-cyclopropyl substituent is not merely a passive structural element. The strained three-membered ring offers a unique conformational rigidity and lipophilic character that can enhance binding affinity to protein targets and improve metabolic stability. This guide details a common and efficient synthetic pathway, commencing with the cyclocondensation of cyclopropylamidine with diethyl malonate to form the pyrimidinediol intermediate, followed by a robust chlorination step to yield the target molecule.

Overall Synthetic Pathway

The synthesis is efficiently executed in two primary stages:

-

Cyclocondensation: Formation of 2-cyclopropyl-4,6-pyrimidinediol.

-

Chlorination: Conversion of the diol intermediate to 4,6-dichloro-2-cyclopropylpyrimidine.

Caption: Overall two-step synthesis pathway.

Part I: Synthesis of 2-Cyclopropyl-4,6-pyrimidinediol (Intermediate I)

Principle and Mechanism

This reaction is a classic cyclocondensation between an amidine and a β-dicarbonyl compound.[4][5] The process is base-catalyzed, typically using sodium methoxide or ethoxide. The base serves two critical functions: it deprotonates the diethyl malonate to form a highly nucleophilic enolate, and it neutralizes the hydrochloride salt of the amidine, liberating the free base.

The mechanism proceeds as follows:

-

The malonate enolate attacks one of the electrophilic imine carbons of the cyclopropylamidine.

-

An intramolecular cyclization occurs as the nitrogen attacks one of the ester carbonyls.

-

Elimination of two molecules of ethanol drives the reaction to completion, forming the stable aromatic pyrimidinediol ring.

Sourcing and Preparation of Starting Materials

-

Cyclopropylamidine Hydrochloride: While commercially available, it can also be synthesized from cyclopropanecarbonitrile. Several methods exist for this conversion, often involving the Pinner reaction or similar pathways.

-

Diethyl Malonate: A common and inexpensive bulk reagent.[6] Ensure it is anhydrous for optimal results.

-

Sodium Methoxide: Highly hygroscopic and reactive. Use a fresh bottle or a recently prepared solution in methanol.

Detailed Experimental Protocol

Caption: Experimental workflow for Intermediate I synthesis.

-

Reactor Setup: To a 1 L three-necked flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add 300 mL of anhydrous methanol.

-

Base Addition: Under a nitrogen atmosphere and with stirring, cool the methanol to 0-5 °C using an ice bath. Carefully add sodium methoxide (46.0 g, 0.85 mol) in portions, ensuring the temperature does not exceed 10 °C.

-

Reagent Addition: Once the sodium methoxide is fully dissolved, add diethyl malonate (56.0 g, 0.35 mol) dropwise. Following this, add cyclopropylamidine hydrochloride (42.2 g, 0.35 mol) portion-wise.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (18-25 °C). Stir vigorously for 3-5 hours. The reaction mixture will typically become a thick, creamy white slurry. Monitor reaction completion by TLC (Thin Layer Chromatography).

-

Solvent Removal: After the reaction is complete, remove the methanol under reduced pressure.

-

Precipitation: To the resulting solid residue, add 250 mL of water to dissolve it. Cool the aqueous solution to 0 °C in an ice bath and slowly add 4M hydrochloric acid until the pH reaches 1-2. A white solid will precipitate.

-

Crystallization and Isolation: Continue stirring the slurry at 0 °C for 3-5 hours to ensure complete crystallization. Filter the white solid, wash it sequentially with ice-cold water (2 x 50 mL) and ice-cold methanol (1 x 30 mL).

-

Drying: Dry the solid in a vacuum oven at 50-60 °C to a constant weight to yield 2-cyclopropyl-4,6-pyrimidinediol.

Note: This protocol is adapted from analogous syntheses of 2-substituted-4,6-dihydroxypyrimidines.[7][8]

Expected Results and Characterization

| Parameter | Expected Value |

| Appearance | White to off-white solid |

| Yield | 80-90% |

| Purity (HPLC) | >98% |

| Melting Point | >300 °C (decomposes) |

Part II: Synthesis of 4,6-dichloro-2-cyclopropylpyrimidine (Final Product)

Principle and Mechanism

The conversion of the pyrimidinediol to the dichloropyrimidine is achieved using a potent chlorinating agent, most commonly phosphorus oxychloride (POCl₃). The reaction proceeds via the tautomeric pyrimidinedione form of the intermediate. The mechanism involves the formation of a highly reactive dichlorophosphoryl ester intermediate at each oxygen, which is subsequently displaced by a chloride ion in an SNAr-type reaction. The use of a base like N,N-diethylaniline or a catalyst is sometimes reported to facilitate the reaction and scavenge the HCl byproduct.[7]

CAUTION: Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

Detailed Experimental Protocol

Caption: Experimental workflow for the chlorination step.

-

Reactor Setup: In a flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add 2-cyclopropyl-4,6-pyrimidinediol (15.2 g, 0.1 mol).

-

Reagent Addition: In a fume hood, carefully add phosphorus oxychloride (POCl₃) (92.0 g, 0.6 mol, ~56 mL).

-

Reaction: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The solid should dissolve as the reaction progresses. Monitor the reaction's completion by HPLC or TLC, ensuring the disappearance of the starting material.[9]

-

POCl₃ Removal: After the reaction is complete, cool the mixture to room temperature. Remove the excess POCl₃ by distillation under reduced pressure.

-

Quenching: (EXTREME CAUTION) In a separate large beaker, prepare a mixture of crushed ice and water (approx. 500 g). Very slowly and carefully, add the reaction residue dropwise to the ice-water with vigorous stirring. This is a highly exothermic process.

-

Extraction: The product may precipitate as a solid or oil. Extract the entire aqueous slurry with dichloromethane (DCM) or ethyl acetate (3 x 100 mL).

-

Washing and Drying: Combine the organic layers and wash them with a saturated sodium bicarbonate solution (2 x 100 mL) to neutralize any remaining acid, followed by a brine wash (1 x 100 mL). Dry the organic phase over anhydrous sodium sulfate.

-

Isolation and Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. Purify the resulting solid by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes) or by column chromatography on silica gel.[10][11]

Expected Results and Characterization

| Parameter | Expected Value |

| Appearance | White to light yellow solid |

| Yield | 85-95% |

| Purity (HPLC) | >99% |

| Melting Point | 42-45 °C |

| 1H NMR (CDCl3) | δ ~7.15 (s, 1H, pyrimidine-H), ~2.20 (m, 1H, cyclopropyl-CH), ~1.15 (m, 4H, cyclopropyl-CH₂) |

| MS (ESI+) | m/z [M+H]+ consistent with C₇H₇Cl₂N₂ |

References

-

Zhang, R., et al. (2011). Synthesis of Pyrimidin-4(3H)-ones via Vilsmeier–Haack Reaction. J. Org. Chem., 76, 2880-2883. Available from: [Link]

-

Kozhushkov, S. I., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein J. Org. Chem., 7, 1003-1006. Available from: [Link]

-

ResearchGate. Scheme 1: Preparation of 1-(cyclopropyl)cyclopropylamine hydrochloride (4·HCl). Available from: [Link]

-

MDPI. (2018). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. ChemProc, 16(1), 104. Available from: [Link]

-

Lipson, V. V., et al. (2013). Formylation of 4,7-Dihydro-1,2,4-triazolo[1,5-a]pyrimidines Using Vilsmeier–Haack Conditions. ResearchGate. Available from: [Link]

-

ACS Publications. (2007). Efficient One-Pot Synthesis of Highly Substituted Pyridin-2(1H)-ones via the Vilsmeier−Haack Reaction of 1-Acetyl,1-Carbamoyl Cyclopropanes. Organic Letters. Available from: [Link]

-

PubMed. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein J Org Chem. Available from: [Link]

-

Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available from: [Link]

- Google Patents. (2012). CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.

- Patsnap. (2016). Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Significance of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine in Drug Discovery. Available from: [Link]

- Google Patents. (2017). CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.

- Google Patents. (2020). CN111763175A - Purification method of 4, 6-dichloro-2- (thiopropyl) -5-aminopyrimidine.

-

Justia Patents. (2015). Process for the preparation of an intermediate for a triazolopyrimidine carbonucleoside. Available from: [Link]

- Google Patents. (2013). CN102936224A - Preparation method of 4, 6-dichloropyrimidine.

- Google Patents. (2015). CN103539747B - The preparation method of 4,6-dichloro pyrimidine.

-

PubChem. 4,6-Dichloro-2-cyclopropyl-5-methylpyrimidine. Available from: [Link]

-

Wanfang Med Online. (2021). 5-aminopyrimidine and 5-nitrol-2-(propylthio) pyrimidine-4,6- diol in ticagrelor by LC-MS/MS. Available from: [Link]

-

Wikipedia. Diethyl malonate. Available from: [Link]

-

MDPI. (2010). Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)phenoxy Acetates. Molecules, 15(1), 324-332. Available from: [Link]

-

NIH. (2001). Malonates in Cyclocondensation Reactions. Molecules, 6(4), 338-345. Available from: [Link]

- Google Patents. (2013). Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.

-

ARKAT USA. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 169-181. Available from: [Link]

-

ResearchGate. (2001). Malonates in Cyclocondensation Reactions. Available from: [Link]

- Google Patents. (2013). CN103450094A - Method for purifying 4, 6-dichloro pyrimidine.

-

Asian Journal of Chemistry. (2014). An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine. Available from: [Link]

- Google Patents. (2012). CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.

-

ResearchGate. (2013). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Available from: [Link]

-

NIH. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(4), 1410. Available from: [Link]

- Google Patents. (1997). WO1997044327A1 - Process for making 4,6-dihydroxypyrimidine.

-

PubChem. 4,6-Dichloro-2-methylpyrimidine. Available from: [Link]

-

ResearchGate. (2023). Development and validation of LC‐QTOF‐MS/MS method for identification and determination of low levels of a genotoxic impurity, 4,6‐dichloro‐5‐nitro‐2‐(propylthio) pyrimidine in ticagrelor API. Available from: [Link]

-

NIH. (2010). 4,6-Dichloro-5-methoxypyrimidine. Acta Crystallographica Section E, 66(Pt 1), o118. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Diethyl malonate - Wikipedia [en.wikipedia.org]

- 7. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]

- 8. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]

- 9. CN103539747B - The preparation method of 4,6-dichloro pyrimidine - Google Patents [patents.google.com]

- 10. CN111763175A - Purification method of 4, 6-dichloro-2- (thiopropyl) -5-aminopyrimidine - Google Patents [patents.google.com]

- 11. 4,6-Dichloro-2-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]

An Investigative Guide to the Mechanism of Action of 4,6-dichloro-2-cyclopropylpyrimidine: A Framework for Discovery

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry and agrochemical development, with derivatives exhibiting a vast range of biological activities including anticancer, antiviral, antimicrobial, and herbicidal properties.[1][2] 4,6-dichloro-2-cyclopropylpyrimidine is a synthetic heterocyclic compound whose specific mechanism of action has not yet been fully elucidated in publicly available literature. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for investigating the potential biological activities and mechanism of action of this compound. By leveraging structure-activity relationships of related pyrimidine derivatives and outlining a systematic, multi-pronged experimental approach, this document serves as a roadmap for discovery. We will explore plausible mechanistic hypotheses, from synthetic auxin activity to enzyme inhibition, and provide detailed, field-proven protocols to test these hypotheses.

Introduction: The Enigmatic Potential of a Dichlorinated Pyrimidine

4,6-dichloro-2-cyclopropylpyrimidine is a member of the dichloropyrimidine chemical family, characterized by a pyrimidine ring substituted with two chlorine atoms, which are highly reactive and susceptible to nucleophilic substitution.[3][4] This reactivity makes it a versatile intermediate for the synthesis of more complex molecules.[3] While specific biological data for this exact compound is scarce, the broader pyrimidine class is known for a wide array of pharmacological and biological activities.[1][2][5]

Our investigative approach is informed by the known activities of structurally analogous compounds. A notable example is aminocyclopyrachlor (6-amino-5-chloro-2-cyclopropylpyrimidine-4-carboxylic acid), a registered herbicide that functions as a synthetic auxin.[6][7] This structural similarity provides a strong starting hypothesis for the mechanism of action of 4,6-dichloro-2-cyclopropylpyrimidine. However, other pyrimidine derivatives are known to act as kinase inhibitors, dihydrofolate reductase (DHFR) inhibitors, and broad-spectrum antimicrobial agents.[2]

This guide will therefore be structured around a series of investigative workflows designed to systematically probe these potential mechanisms.

Initial Characterization and Hypothesis Generation

The first step in elucidating the mechanism of action is to confirm the identity and purity of the compound and to perform broad-spectrum screening to identify its general biological effects.

Physicochemical Characterization

A summary of the known properties of 4,6-dichloro-2-cyclopropylpyrimidine and a closely related analog is presented in Table 1.

| Property | 4,6-dichloro-2-cyclopropylpyrimidine | 4,6-dichloro-2-cyclopropyl-5-methylpyrimidine |

| Molecular Formula | C₇H₆Cl₂N₂ | C₈H₈Cl₂N₂ |

| IUPAC Name | 4,6-dichloro-2-cyclopropylpyrimidine | 4,6-dichloro-2-cyclopropyl-5-methylpyrimidine |

| PubChem CID | Not available | 54595731[8] |

| Molecular Weight | 189.04 g/mol | 203.07 g/mol |

| Hazards | Assumed to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation based on similar compounds.[8] | Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation.[8] |

Primary Hypothesis: Synthetic Auxin Activity

Given that aminocyclopyrachlor, a compound also featuring a 2-cyclopropylpyrimidine core, is a known synthetic auxin herbicide, this represents our primary and most compelling hypothesis.[6][7] Synthetic auxins mimic the plant hormone auxin, leading to uncontrolled growth and ultimately death in susceptible plant species.

Secondary Hypotheses

-

Enzyme Inhibition (e.g., Kinase, DHFR): Many pyrimidine-based compounds are potent enzyme inhibitors. For instance, some dianilinopyrimidines are VEGFR2 kinase inhibitors, and trimethoprim is a well-known inhibitor of bacterial dihydrofolate reductase.[2][9]

-

Antimicrobial Activity: The pyrimidine nucleus is a common feature in antibacterial and antifungal agents.[2][10]

-

Antiviral Activity: Certain pyrimidine nucleoside analogs exhibit significant antiviral properties.[11]

-

Genotoxicity: Some chlorinated organic compounds can exhibit genotoxic effects.[12]

The following sections will detail the experimental workflows to test these hypotheses.

Experimental Workflows for Mechanism of Action Elucidation

This section provides detailed protocols for testing our primary and secondary hypotheses. The overall investigative workflow is depicted below.

Caption: Investigative workflow for elucidating the mechanism of action.

Protocol: Testing for Synthetic Auxin Activity

Rationale: To determine if 4,6-dichloro-2-cyclopropylpyrimidine exhibits auxin-like activity, we will use a classic plant physiology bioassay, the Arabidopsis thaliana root elongation assay. Auxins typically inhibit root growth at high concentrations.

Step-by-Step Methodology:

-

Preparation of Stock Solution: Dissolve 4,6-dichloro-2-cyclopropylpyrimidine in DMSO to create a 10 mM stock solution.

-

Plating Medium: Prepare Murashige and Skoog (MS) agar plates. Once the medium has cooled to ~50°C, add the test compound to final concentrations of 0.1 µM, 1 µM, 10 µM, and 100 µM. Include a DMSO-only control and a positive control (e.g., 2,4-Dichlorophenoxyacetic acid).

-

Seed Sterilization and Plating: Surface-sterilize Arabidopsis thaliana (Col-0) seeds and place them on the prepared plates.

-

Incubation: Cold-stratify the plates at 4°C for 48 hours in the dark, then transfer them to a growth chamber with a 16-hour light/8-hour dark cycle.

-

Data Collection: After 7-10 days, photograph the plates and measure the primary root length of at least 20 seedlings per condition using ImageJ software.

-

Analysis: Compare the root lengths of the treated seedlings to the DMSO control. A significant, dose-dependent inhibition of root growth is indicative of auxin-like activity.

Protocol: Kinase Inhibitor Screening

Rationale: To screen for potential kinase inhibition, a broad panel of human kinases should be used. This will identify if the compound has activity against this common drug target class.

Step-by-Step Methodology:

-

Compound Submission: Submit 4,6-dichloro-2-cyclopropylpyrimidine to a commercial kinase profiling service (e.g., Eurofins KinaseProfiler™, Promega Kinase-Glo®).

-

Primary Screen: Perform an initial screen at a single high concentration (e.g., 10 µM) against a panel of >100 kinases. The percent inhibition relative to a control will be measured.

-

Hit Identification: Identify "hits" as kinases that are inhibited by >50% in the primary screen.

-

Dose-Response Analysis: For any identified hits, perform a dose-response analysis to determine the IC₅₀ (half-maximal inhibitory concentration). This involves a 10-point concentration curve.

-

Data Analysis: Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic model to calculate the IC₅₀ value.

Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

Rationale: To assess the antibacterial and antifungal potential, a standard broth microdilution method will be used to determine the MIC against a panel of representative microbes.

Step-by-Step Methodology:

-

Microbe Panel: Select a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus fumigatus).

-

Compound Dilution: In a 96-well plate, perform a serial two-fold dilution of 4,6-dichloro-2-cyclopropylpyrimidine in the appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Add a standardized inoculum of the microbial suspension to each well.

-

Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Metabolic Pathways

Understanding the metabolic fate of 4,6-dichloro-2-cyclopropylpyrimidine is crucial for interpreting its in vivo activity and potential toxicity. Based on its structure, several phase I and phase II metabolic reactions can be postulated.[13]

Caption: Hypothetical metabolic pathways for the compound.

These potential biotransformations, including oxidative dechlorination and hydroxylation by cytochrome P450 enzymes, followed by conjugation reactions, are important considerations for any in vivo studies.[13]

Conclusion and Future Directions

While the precise mechanism of action for 4,6-dichloro-2-cyclopropylpyrimidine remains to be definitively established, this guide provides a robust, hypothesis-driven framework for its investigation. The structural similarity to the synthetic auxin herbicide aminocyclopyrachlor presents a compelling primary hypothesis. However, the well-documented diversity of biological activities within the pyrimidine class necessitates a broader, systematic screening approach.

By following the outlined experimental workflows, researchers can efficiently probe for auxin-like activity, enzyme inhibition, antimicrobial effects, and potential genotoxicity. The results of these studies will not only elucidate the mechanism of action for this specific compound but also contribute to the broader understanding of structure-activity relationships within the dichloropyrimidine family, potentially paving the way for the development of new therapeutic agents or agrochemicals.

References

- BenchChem. (n.d.). Application Notes and Protocols for In Vivo Metabolic Studies of 2-Amino-4,6-dichloropyrimidine-¹³C₂. Retrieved from BenchChem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZue7T_vrbw3e710ujJtMvkt8KhpA0Si9JvjioRYJSzzDjb2pbXJiqEq5hTX63EMXtyuaKCUgLpH_A6HjFQWoIoeLb82FCyVtLC8EPjC210yDY56PG3UTRrxcPcE9TTRozNUIrh-r52KbcqB9lGb2ajVIpBJJIhLO-JM-MV8O0ODl5PhTxaE2NIkOA1ZUPpLISyXBL9pDQriRRiCeFIw7IA3BfTOkj-J4okHdRtTiopJkXnBz_JCDwgpptTFQ2]

- Česnek, M., et al. (2004). Synthesis and antiviral activity of (Z)- and (E)-2,2-[bis(hydroxymethyl)cyclopropylidene]methylpurines and -pyrimidines: second-generation methylenecyclopropane analogues of nucleosides. Journal of Medicinal Chemistry, 47(3), 556-567. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJrfVYyF5IOMMo4W2sBlsGxiTklQMsrLG74fG-7HhbzwZnuhMkYhIZyijT2n_fjhEjqgSNH0fz-fn2MbQ-56kiz1akx4iUWCvyHZ0O3_pwz1xP1nJvQhfZqeDY9R1ox6DaFb0=]

- PubChem. (n.d.). 4,6-Dichloro-2-cyclopropyl-5-methylpyrimidine. National Center for Biotechnology Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHV3So_zR7v25xiiuZFSrYjQgJHhRXLsmpxnqmvlP_6d54B7F5BIFpTF6eWEOoTHjgOHWO-emfTD_j0cafWuHw8Ub-DWfrwMZOc2Hf0ZE1aggiHBrbhX5zyY_UmJIdrmIOwhivH-eIenlKo9is=]

- ResearchGate. (n.d.). 2,4-Dichloropyrimidine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqVHJtZWIsnT8JHtIjoYeQJQkix6zczCGWPB7LzPM-9qeebsMOanlq_bIWAmRBjGUT_0nZ9bcAoEBeYyqZ1_L_agLMvOGFb6WUngZxDO84JJI2yh4HjudoNYlDezKSPp-jWKPZpvVwoNReAnZftz22O-hWeTFpZz7VGpucJSf5HMIK]

- Mohareb, R. M., et al. (2021). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Egyptian Journal of Chemistry, 64(10), 5569-5582. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJg83XI4JG1u-_EUxEuisxulIU5OXu9t2n9hkgp28518LkDKk0QvLPhcV3Ktaye61trpstHjpd-XmN7kaNJqEAdSUKe3BSKulaoislKpPtLzpWslYnlS5aH_PAvCVUxKU_A6zrlG0-SU0TIXgubE741xV7KHOVssc562T3pJ6vKlOOsf-hMINQIiKJ2GF0dcHVpvrggiqhSIrX1uYAUtRJPvqtCYwPzJQDKg==]

- AERU. (n.d.). Aminocyclopyrachlor (Ref: DPX-MAT28). University of Hertfordshire. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_XI_PLnkm1o8xR8dFhZKzt4vM0gv1xCJ-JKiR9HstZt7yP3lTe5HWN24L5RfTnWwrmkFWaMDOCu4kLfYTaqyTmj9bIzLKSMcXzu2iOfP8-8Xr_oZr2jKyszG-Dw3SFl2SMUNCd89CzAHdcOymeE7uEg==]

- Xavier, A., & Arul, R. (2014). Synthesis and Biological Activities of Pyrimidines: A Review. International Journal of Pharmaceutical Sciences and Research, 5(12), 5219-5230. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfE4FgChb1rQ6cbExk-ZfQMllE5hYRJ4Wzc8IeuWTgzFMNS_02Tyimyv0koq_qJkUDz9li3J1im4lwuhevPyubmPtu6onzYAwX4wSUxCghv_QvAbtnFd6YhiTugSSyIcXutaKbrzYXubVmBQY5eXIsqa2CHg==]

- SLT. (n.d.). 4,6-Dichloropyrimidine. Shanghai SLT Technology Co., Ltd. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9yDxKzR8_01FbVn1SfB6CZAsEzbXwQQCnFY-R6IuARRQIq_qDJUT1-0ByOuGWxK6dVlFwJTW57sx1gbkAYBCpMszTtSvHJt-UOWr1mY3rqRqymILdYefzsi7cHMOIkh1Mk06tv_in3oFW8XlL-tNR68iTnc8=]

- Yousif, E. I., et al. (2021). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 12(3), 335-347. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE71XomyHRU86us4bfi-YfAgnsOkBb6TMmcVHQQAgQ_v22_JrwUuJ-6xCW4w1clNWnzfUkJWC_qVqivdEreOze-AvtYt8DLUEMeeewl_T-vxamUUW-7oPTRRjN4tGS8bU-CyRw6yqlJrhsP1lbOoPi8qjuu]

- Ahmed, H. A., et al. (2024). Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. Egyptian Journal of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwv7fr1CBMhVa1ppjlnrdA2BNfOsq1jBPkEfIpaQBXq80FZ1KKe8tXJKR7QSYwqHtZzTVO6_al2SrLcshUVhcIv-XbuAnIxQYQwT1uzCd1RKJ8SKUtwRR1er3yzOLfID3gBiw37FQOhxYJt3pJmoWW3t8_61oGFwsOB5VW6KN_]

- Li, H., et al. (2018). Novel Gene Clusters and Metabolic Pathway Involved in 3,5,6-Trichloro-2-Pyridinol Degradation by Ralstonia sp. Strain T6. Applied and Environmental Microbiology, 84(14), e00624-18. [https://vertexaisearch.cloud.google.

- Chem-Impex. (n.d.). 4-Amino-2,6-dichloropyrimidine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEf_mmYNT0D7uwy5zQrjtNUkXTu1aM_leQFic9M4NUjSRchtA_veYJrw0GibH129I86IyGVaQzWtdl-xePrhnXHWmCwepnPQIKC4VFJOMxDY_29uhzpFDVPxv1gg-JodknuPA==]

- PubChem. (n.d.). 4,6-Dichloro-2-methylpyrimidine. National Center for Biotechnology Information. [https://vertexaisearch.cloud.google.

- ResearchGate. (2010). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRhoG1Dk7U_GwF3N8MoY8H-s-qLS8V2OjJs3RSHoYKSAlD4l7uNhJ26jZBBBscf9O0Y-_jbKNedf2t_Pk3KuAMqOPyIraLQoD3CmbMAiUTyZoBg9FQRwZY58rv7Cczmal4DSXhpzNhOWfoKymCDJJqa-pKnTY6KjM3vrGuoeH9E7CES9viXEYAHP6yTMepEX-LwCnL-sqkv1Tn71U3ZLSyLKKw6jUd71A5bDnlCTdN1pc-UZlEQdDUDUkIWUShgXTgqlSmWy1cLbpuycmfoHOZq1oG6iOc5IQXgQHW-EPJPXsDFZO-KkezPQs=]

- Aguilera-Sáez, L. M., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules, 27(21), 7268. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7qih1DV6FfpHXgFSGgqt44v2bIJNrz0QKVjQcNyafJZykuQqgeRWJo96BhvENtjH9xbsc6CHq6Pfg_F0jj9WuvgRZrvS4LmTN5nN60Xo2opTYvKNqIL0eoWcEq_r3HEnXQ4LfXQ==]

- Lee, M., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757-7763. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXKc89xQaLLeXInZa0XkSlCC_NsUcV9AT4YMxAJdY4aG1zg0X1mnKQRroBBVgwp5umy-WV1XmjPqbCdwJTtviAIyaQMsJ81ghh2KsjshhnREcBKEDETkSn2r3JNH_XchVafAI=]

- PubChem. (n.d.). 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine. National Center for Biotechnology Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4wcWP6Ce0pbIYY1hbkiuAb2X3UK7RKeXsZxnZf1huKHH6BTccOiyaEawfNBAm6p5tVpN57yd0i8-5_ifJoa5pVfvox38obYECwrFcIUuRVRvvhB3m4ZBk1iXhH6wWvu8bizMPFR9v7_WHzKtCb-_B6Eyim_MytkagCmZdQPZ8u-oRQJErv6P0Qbwj7sq_CNk=]

- PubChem. (n.d.). 2,4-Dichloropyrimidine. National Center for Biotechnology Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFV28HnEMXtKOmzqp0gQ2Xtw8Gf2XiA-cNF6QLLbqSLSCjfuypckCbtmsjtLhgenIxpLQENnZUfBw9tP94WJFT5Z9lXl1OAEmOeGtPrNwUURXYyAZrNK-NoXFCsE4MiFkdZCoz771Ft4hB1TbC6Cv2OPYZIZcoPe1diLA==]

- PubChem. (n.d.). Aminocyclopyrachlor. National Center for Biotechnology Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiXN2Xq2bW5ZNVBBkFjSvpoNnm8bhTG6oXmi9H6pRMBiiLCEZQUKN51BLm7kML1WS0JEiaVB5aOkDcKZRnpsBVG8wHLD2DSKAQhoX9uOEdRS5IRqzBT25N6IE_FtohkTnZwmtvRPuWsgL3j166-pPqCkDt6bpo9Q==]

- Sigma-Aldrich. (n.d.). Comparison of the activity of topically applied pesticides and the herbicide 2,4-D in two short-term in vivo assays of genotoxicity in the mouse. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8Bk22y8opYAkggl48S5TpTpYYMOZ79VbgoLyMIMCBz32379TqrDTZCEVRCmmmbAVNALe0bogUOvLafRT_5mG67R2ASZD55jJ6llfjP6x0VP_Js-JSG8AvHyIZm2UQ_LtHX3t6LcQ-B8kMN0aQCVa-BEmY]

- Schop, R. N., et al. (1990). Comparison of the activity of topically applied pesticides and the herbicide 2,4-D in two short-term in vivo assays of genotoxicity in the mouse. Fundamental and Applied Toxicology, 15(4), 666-675. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpIdiKr_AKRI1x-jI7rDIv85mtoPJw-d-gMD-Qmi2zJ4sJfE8qfo2FBhD5GGT3QBh0ybYyA9J0tPFnfLWljtYZPbIW2Jhmhe7nsnVFIEh3h7E-EYhxxbdWWneAA82D6QpCAgbBbbgOQtNV6vnNV5fbn9rb]

Sources

- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. wjarr.com [wjarr.com]

- 3. sltchemicals.com [sltchemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. sphinxsai.com [sphinxsai.com]

- 6. Aminocyclopyrachlor (Ref: DPX-MAT28) [sitem.herts.ac.uk]

- 7. Aminocyclopyrachlor | C8H8ClN3O2 | CID 17747875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4,6-Dichloro-2-cyclopropyl-5-methylpyrimidine | C8H8Cl2N2 | CID 54595731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. journal.pandawainstitute.com [journal.pandawainstitute.com]

- 11. Synthesis and antiviral activity of (Z)- and (E)-2,2-[bis(hydroxymethyl)cyclopropylidene]methylpurines and -pyrimidines: second-generation methylenecyclopropane analogues of nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparison of the activity of topically applied pesticides and the herbicide 2,4-D in two short-term in vivo assays of genotoxicity in the mouse. | Sigma-Aldrich [sigmaaldrich.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of 4,6-dichloro-2-cyclopropylpyrimidine in Organic Solvents

Foreword: Navigating the Critical Path of Solubility in Pharmaceutical Research

Therefore, this document adopts a dual-purpose structure. It begins by consolidating the known physicochemical properties of a closely related analogue to establish a theoretical foundation. The core of this guide, however, is a practical, in-depth exploration of the methodologies required to empirically determine the solubility of 4,6-dichloro-2-cyclopropylpyrimidine. By providing detailed experimental protocols, we aim to empower researchers with the tools to generate reliable and reproducible solubility data, a cornerstone of robust scientific inquiry and accelerated drug development.

Physicochemical Profile: Insights from a Structural Analogue

Direct experimental data for 4,6-dichloro-2-cyclopropylpyrimidine is sparse in publicly accessible databases. However, we can infer a likely profile by examining a close structural analogue, 4,6-dichloro-2-cyclopropyl-5-methylpyrimidine . The addition of a methyl group is expected to have a minor impact on the overall physicochemical properties relevant to solubility.

Table 1: Computed Physicochemical Properties of 4,6-dichloro-2-cyclopropyl-5-methylpyrimidine [1]

| Property | Value | Source |

| Molecular Formula | C₈H₈Cl₂N₂ | PubChem[1] |

| Molecular Weight | 203.07 g/mol | PubChem[1] |

| IUPAC Name | 4,6-dichloro-2-cyclopropyl-5-methylpyrimidine | PubChem[1] |

| CAS Number | 21721-73-3 | PubChem[1] |

These computed properties suggest a molecule with a moderate molecular weight. The presence of two chlorine atoms and two nitrogen atoms within the pyrimidine ring introduces polarity, while the cyclopropyl and (in the analogue) methyl groups contribute to its nonpolar character. This duality is key to understanding its solubility behavior.

Predicted Solubility in Organic Solvents: A Theoretical Framework

The fundamental principle of "like dissolves like" serves as our primary guide for predicting solubility.[2][3] This principle suggests that substances with similar polarities are more likely to be soluble in one another. Given the structural features of 4,6-dichloro-2-cyclopropylpyrimidine, we can anticipate a broad range of solubility across various organic solvents. Dichloropyrimidine derivatives are generally noted for their good solubility in many organic solvents.[4]

Table 2: Predicted Qualitative Solubility of 4,6-dichloro-2-cyclopropylpyrimidine

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexanes | Nonpolar | Sparingly Soluble to Insoluble | The molecule's polarity from the dichloro-pyrimidine core is likely to limit solubility in highly nonpolar aliphatic solvents. |

| Toluene | Nonpolar (Aromatic) | Soluble | The aromatic nature of toluene can interact favorably with the pyrimidine ring, enhancing solubility compared to aliphatic nonpolar solvents. |

| Dichloromethane (DCM) | Polar Aprotic | Highly Soluble | The polarity of DCM is well-suited to dissolve a molecule with both polar (dichloro-pyrimidine) and nonpolar (cyclopropyl) moieties. |

| Ethyl Acetate | Polar Aprotic | Highly Soluble | A versatile solvent capable of engaging in dipole-dipole interactions, making it an excellent candidate for dissolving this compound. |

| Acetone | Polar Aprotic | Highly Soluble | Similar to ethyl acetate, its polarity and ability to accept hydrogen bonds make it a strong solvent candidate. |

| Acetonitrile | Polar Aprotic | Soluble | A polar solvent that should effectively solvate the molecule. |

| Methanol | Polar Protic | Soluble | The hydroxyl group of methanol can interact with the nitrogen atoms of the pyrimidine ring, promoting solubility. |

| Ethanol | Polar Protic | Soluble | Similar to methanol, it is expected to be a good solvent for this compound. |

| Isopropanol (IPA) | Polar Protic | Moderately Soluble | The increased nonpolar character of IPA compared to methanol and ethanol may slightly reduce its solvating power for this specific molecule. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | A powerful, highly polar solvent capable of dissolving a wide range of organic compounds. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | Another highly polar solvent that is expected to readily dissolve the compound. |

Experimental Determination of Solubility: A Step-by-Step Guide

The following protocols are designed to provide a robust framework for determining the solubility of 4,6-dichloro-2-cyclopropylpyrimidine.

Materials and Equipment

-

4,6-dichloro-2-cyclopropylpyrimidine (solute)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 2-4 mL glass vials)

-

Vortex mixer

-

Thermostatically controlled shaker or rotator

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Syringes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Protocol 1: Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in various solvents.

-

Preparation : Add approximately 1-2 mg of 4,6-dichloro-2-cyclopropylpyrimidine to a small, clean vial.

-

Solvent Addition : Add the selected solvent dropwise (e.g., 100 µL at a time) to the vial.

-

Mixing : After each addition, cap the vial and vortex for 30-60 seconds.

-

Observation : Visually inspect the solution for any undissolved solid.

-

Categorization :

-

Soluble : Complete dissolution in < 1 mL of solvent.

-

Sparingly Soluble : Partial dissolution, or complete dissolution requiring > 1 mL of solvent.

-

Insoluble : No visible dissolution.

-

Protocol 2: Quantitative Solubility Determination (Equilibrium Shake-Flask Method)

This is a widely accepted method for determining the equilibrium solubility of a compound.[5]

-

Preparation : Accurately weigh an excess amount of 4,6-dichloro-2-cyclopropylpyrimidine (e.g., 10-20 mg) and add it to a vial. The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.

-

Solvent Addition : Accurately add a known volume of the selected solvent (e.g., 1.0 mL) to the vial.

-

Equilibration : Tightly cap the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to shake for a sufficient time to reach equilibrium (typically 24-48 hours is a good starting point).

-

Phase Separation : After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Sampling : Carefully withdraw a known volume of the supernatant using a syringe.

-

Filtration : Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved microcrystals. This step is critical to avoid overestimation of solubility.

-

Dilution : Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (see Section 4).

-

Analysis : Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of the dissolved solute.

-

Calculation : Calculate the solubility using the following formula:

Solubility (mg/mL) = Concentration of diluted sample (mg/mL) x Dilution factor

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and sensitive technique for quantifying pyrimidine derivatives in solution.[6][7]

HPLC Method Development (Example)

-

Instrument : HPLC with UV-Vis detector.

-

Column : A reverse-phase column (e.g., C18, 4.6 x 150 mm, 5 µm) is a suitable starting point.[6]

-

Mobile Phase : A gradient or isocratic mixture of acetonitrile and water is commonly used.

-

Detection Wavelength : Pyrimidine derivatives typically have a UV absorbance maximum. A suitable wavelength (e.g., 275 nm) should be determined by running a UV scan of a dilute solution of the compound.[8]

-

Flow Rate : 1.0 mL/min.

-

Injection Volume : 10 µL.

Calibration Curve

-

Prepare a stock solution of 4,6-dichloro-2-cyclopropylpyrimidine of known concentration in the chosen solvent.

-

Perform a series of serial dilutions to create at least five calibration standards of known concentrations.

-

Inject each standard into the HPLC system and record the peak area.

-

Plot a graph of peak area versus concentration and perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.

Visualizing the Workflow

A clear understanding of the experimental sequence is crucial for reproducibility.

Caption: Workflow for Quantitative Solubility Determination.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner.

Table 3: Example Data Table for Solubility of 4,6-dichloro-2-cyclopropylpyrimidine at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Temperature (°C) |

| Dichloromethane | [Experimental Value] | [Calculated Value] | 25 |

| Ethyl Acetate | [Experimental Value] | [Calculated Value] | 25 |

| Methanol | [Experimental Value] | [Calculated Value] | 25 |

| [Other Solvents...] | [...] | [...] | 25 |

Conclusion

While direct, published solubility data for 4,6-dichloro-2-cyclopropylpyrimidine is not currently available, this guide provides a comprehensive framework for its determination. By leveraging an understanding of its physicochemical properties inferred from a close analogue and applying rigorous, standardized experimental protocols, researchers can confidently generate the high-quality solubility data essential for advancing their research and development objectives. The methodologies outlined herein are not merely procedural steps but a reflection of a commitment to scientific integrity and the generation of trustworthy, reproducible results.

References

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?[Link]

-

Quora. (2017). How can you determine the solubility of organic compounds?[Link]

-

Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

PubChem. 4,6-Dichloro-2-cyclopropyl-5-methylpyrimidine. [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?[Link]

-

Patil, S. K., et al. (2015). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. PMC. [Link]

-

Unknown. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Creek, D. J., et al. (2012). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. PMC. [Link]

-

SLT. 4,6-Dichloropyrimidine. [Link]

Sources

- 1. 4,6-Dichloro-2-cyclopropyl-5-methylpyrimidine | C8H8Cl2N2 | CID 54595731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. chem.ws [chem.ws]

- 4. sltchemicals.com [sltchemicals.com]

- 5. quora.com [quora.com]

- 6. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]

- 7. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 4,6-dichloro-2-cyclopropylpyrimidine

This in-depth technical guide provides a comprehensive framework for the spectroscopic analysis of 4,6-dichloro-2-cyclopropylpyrimidine, a key intermediate in pharmaceutical and agrochemical research. While direct experimental spectra for this specific molecule are not widely published, this guide leverages established principles of spectroscopy and extensive data from analogous pyrimidine derivatives to provide a robust predictive analysis and a detailed methodological approach for researchers. This document is intended for scientists and professionals in drug development and chemical research, offering field-proven insights into the structural elucidation of this class of compounds.

Molecular Structure and Spectroscopic Overview

4,6-dichloro-2-cyclopropylpyrimidine possesses a distinct molecular architecture that gives rise to a predictable and interpretable spectroscopic signature. The molecule consists of a central pyrimidine ring substituted with two chlorine atoms at the 4 and 6 positions and a cyclopropyl group at the 2 position. This combination of an aromatic heterocycle, halogen substituents, and a strained aliphatic ring system results in characteristic signals across various spectroscopic techniques.

Figure 1: Molecular structure of 4,6-dichloro-2-cyclopropylpyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 4,6-dichloro-2-cyclopropylpyrimidine, both ¹H and ¹³C NMR will provide critical information for structural confirmation.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Coupling Patterns

The proton NMR spectrum is expected to be relatively simple, with distinct signals for the pyrimidine ring proton and the cyclopropyl protons.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-5 (pyrimidine) | ~7.5 - 8.0 | Singlet | N/A |

| H-alpha (cyclopropyl) | ~2.0 - 2.5 | Multiplet | ~3-8 |

| H-beta (cyclopropyl) | ~1.0 - 1.5 | Multiplet | ~3-8 |

-

Causality behind Predictions: The H-5 proton is on an electron-deficient aromatic ring, deshielded by the two electronegative nitrogen atoms and the two chlorine atoms, hence its expected downfield chemical shift. The cyclopropyl protons reside in a shielded environment, giving them characteristic upfield shifts. The alpha-proton, being closer to the pyrimidine ring, is expected to be slightly more deshielded than the beta-protons. The complex multiplet patterns for the cyclopropyl protons arise from both geminal and vicinal coupling.

¹³C NMR Spectroscopy: Predicted Chemical Shifts

The ¹³C NMR spectrum will provide a carbon count and information about the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ) ppm |

| C-2 (pyrimidine) | ~170 - 175 |

| C-4, C-6 (pyrimidine) | ~160 - 165 |

| C-5 (pyrimidine) | ~120 - 125 |

| C-alpha (cyclopropyl) | ~15 - 20 |

| C-beta (cyclopropyl) | ~10 - 15 |

-

Expertise-Driven Rationale: The carbons of the pyrimidine ring are significantly deshielded due to the aromaticity and the presence of electronegative nitrogen atoms. The C-2, C-4, and C-6 carbons, being directly attached to nitrogen and/or chlorine, will appear furthest downfield. The C-5 carbon will be the most shielded of the ring carbons. The aliphatic cyclopropyl carbons will be found in the highly shielded upfield region of the spectrum.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 4,6-dichloro-2-cyclopropylpyrimidine for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Filter the solution through a pipette with a small cotton plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

-

Instrument Setup and Data Acquisition:

-

Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution.

-

Shim the instrument to obtain a narrow and symmetrical solvent peak.

-

For ¹H NMR, acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, use proton decoupling and acquire a larger number of scans due to the lower natural abundance of ¹³C.

-

Figure 2: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 4,6-dichloro-2-cyclopropylpyrimidine will be characterized by vibrations of the pyrimidine ring, the C-Cl bonds, and the C-H bonds of the cyclopropyl group.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (cyclopropyl) | ~3100 - 3000 | Medium |

| C=N, C=C (pyrimidine ring) | ~1600 - 1450 | Medium to Strong |

| C-Cl | ~800 - 600 | Strong |

-

Authoritative Grounding: The characteristic stretches of the pyrimidine ring are well-documented.[1] The C-Cl stretching vibrations typically appear in the fingerprint region and can be intense. The C-H stretches of the cyclopropyl group are expected just above 3000 cm⁻¹, a region typical for C-H bonds in strained rings.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR accessory.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed. The M⁺ peak will appear as a cluster of peaks at m/z corresponding to the different combinations of ³⁵Cl and ³⁷Cl isotopes. The approximate ratio of the M, M+2, and M+4 peaks will be 9:6:1.

-

Fragmentation: Common fragmentation pathways for pyrimidine derivatives involve the loss of substituents and cleavage of the ring. For 4,6-dichloro-2-cyclopropylpyrimidine, fragmentation may involve the loss of a chlorine atom, the cyclopropyl group, or molecules such as HCN.

Table 4: Predicted Key Mass-to-Charge Ratios (m/z)

| Ion | Predicted m/z |

| [M]⁺ | 190, 192, 194 |

| [M-Cl]⁺ | 155, 157 |

| [M-C₃H₅]⁺ | 149, 151 |

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Introduction:

-

For a volatile compound, direct insertion or gas chromatography-mass spectrometry (GC-MS) can be used.

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).

-

-

Ionization:

-

Electron ionization (EI) is a common technique for this type of molecule.

-

-

Mass Analysis:

-

A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Figure 3: General workflow for mass spectrometry analysis.

Conclusion

The spectroscopic characterization of 4,6-dichloro-2-cyclopropylpyrimidine relies on a multi-technique approach. By combining the data from NMR, IR, and mass spectrometry, a confident structural assignment can be made. This guide provides a predictive framework and detailed methodologies to assist researchers in the successful analysis of this important chemical entity. The principles and protocols outlined herein are grounded in established spectroscopic theory and best practices, ensuring trustworthy and reproducible results.

References

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. Available at: [Link]

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. [Link]

-

ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Available at: [Link]

-

iChemical. (n.d.). 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine, CAS No. 145783-15-9. Available at: [Link]

-

PubChem. (n.d.). 4,6-Dichloro-2-cyclopropyl-5-methylpyrimidine. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Detection of 4,6-dichloro-2-(propylthio)-5-aminopyrimidine and 5-nitrol-2-(propylthio) pyrimidine-4,6- diol in ticagrelor by LC-MS/MS. Available at: [Link]

- Sharma, V.K., Kumar, P., & Sharma, S.D. (n.d.). Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Asian Journal of Chemistry.

-

NIST. (n.d.). Pyrimidine, 4,6-dichloro-. NIST Chemistry WebBook. Available at: [Link]

-

NIST. (n.d.). Pyrimidine, 4,6-dichloro-. NIST Chemistry WebBook. Available at: [Link]

-

PubChem. (n.d.). 4,6-Dichloropyrimidine. Available at: [Link]

-

PubChem. (n.d.). 4,6-Dichloro-2-methylpyrimidine. Available at: [Link]

- Srivastava, S.L., et al. (1986). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Pramana - Journal of Physics, 26(4), 335-345.

-

ResearchGate. (n.d.). 13C NMR spectra of synthesized model compound 4f. Available at: [Link]

-

NIST. (n.d.). Pyrimidine, 4,6-dichloro-. NIST Chemistry WebBook. Available at: [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Available at: [Link]

-

PubChem. (n.d.). 2-Amino-4,6-dichloropyrimidine. Available at: [Link]

- Argüello-DaSilva, A., et al. (n.d.). Unexpected Diastereotopic Behaviour in the 1H NMR Spectrum of 1,4-Dihydropyridine Derivatives Triggered by Chiral and Prochiral Centers. Journal of the Chilean Chemical Society.

Sources

An In-Depth Technical Guide to the Reactivity and Stability of 4,6-dichloro-2-cyclopropylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity and stability of 4,6-dichloro-2-cyclopropylpyrimidine, a key heterocyclic intermediate in contemporary drug discovery and development. This document moves beyond a simple recitation of facts to offer a deep dive into the mechanistic underpinnings of its reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions. Furthermore, it addresses the critical aspect of its stability under various stress conditions, providing insights into potential degradation pathways and optimal storage conditions. This guide is intended to be a valuable resource for researchers and professionals in the pharmaceutical and agrochemical industries, enabling them to harness the full potential of this versatile building block while ensuring the integrity and reproducibility of their synthetic endeavors.

Introduction: The Significance of 4,6-dichloro-2-cyclopropylpyrimidine in Modern Synthesis

4,6-dichloro-2-cyclopropylpyrimidine is a substituted pyrimidine that has garnered significant attention as a versatile building block in the synthesis of complex organic molecules, most notably as a key intermediate in the preparation of the antiplatelet agent Ticagrelor.[1] The pyrimidine core is a prevalent motif in numerous biologically active compounds, and the specific substitution pattern of this molecule—two reactive chloro groups and a cyclopropyl moiety—offers a unique combination of reactivity and structural features.

The electron-deficient nature of the pyrimidine ring, further accentuated by the two electron-withdrawing chlorine atoms, renders the C4 and C6 positions highly susceptible to nucleophilic attack. This inherent reactivity allows for the sequential and often regioselective introduction of a variety of functional groups, making it an invaluable scaffold for the construction of diverse molecular architectures.

This guide will dissect the key aspects of the chemistry of 4,6-dichloro-2-cyclopropylpyrimidine, providing a robust framework for its effective utilization in research and development.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the fundamental properties of a reagent is paramount for its successful application.

| Property | Value | Source |

| Molecular Formula | C7H6Cl2N2 | |

| Molecular Weight | 189.04 g/mol | |

| Appearance | White to off-white crystalline solid (predicted) | General knowledge of similar compounds |

| Melting Point | Not explicitly reported, but related dichloropyrimidines have melting points in the range of 36-70 °C. | [2][3] |

| Solubility | Soluble in common organic solvents such as ethanol, ether, and chloroform; slightly soluble in water (predicted). | [2] |

Spectroscopic Data:

-

Mass Spectrometry: The mass spectrum of the parent 4,6-dichloropyrimidine shows a molecular ion peak corresponding to its molecular weight.[5] For 4,6-dichloro-2-cyclopropylpyrimidine, the mass spectrum would be expected to show a molecular ion peak at m/z 188, with a characteristic isotopic pattern due to the presence of two chlorine atoms.[6]

Chemical Stability and Degradation Pathways

The stability of a chemical intermediate is a critical factor that can influence reaction outcomes, product purity, and shelf-life. Forced degradation studies are essential for understanding the intrinsic stability of a molecule and identifying potential degradation products.[7][8]

While specific forced degradation studies on 4,6-dichloro-2-cyclopropylpyrimidine are not extensively published, its role as an intermediate in the synthesis of Ticagrelor allows for informed predictions based on studies of the final drug product.[3][9][] The primary degradation pathways to consider are hydrolysis, oxidation, photolysis, and thermolysis.

Hydrolytic Stability

The presence of two chloro-substituents on the electron-deficient pyrimidine ring suggests a susceptibility to hydrolysis, particularly under non-neutral pH conditions.[11][12]

-

Mechanism: Hydrolysis would proceed via nucleophilic attack of water or hydroxide ions at the C4 and/or C6 positions, leading to the displacement of the chloride ions to form the corresponding hydroxypyrimidine derivatives. The rate of hydrolysis is expected to be dependent on both pH and temperature.

-

Expected Behavior:

-

Acidic Conditions: Hydrolysis may be catalyzed, leading to the formation of 4-chloro-2-cyclopropyl-6-hydroxypyrimidine and subsequently 2-cyclopropyl-4,6-dihydroxypyrimidine.

-

Neutral Conditions: The compound is expected to be relatively more stable.

-

Basic Conditions: Hydrolysis is likely to be accelerated due to the presence of the stronger nucleophile, hydroxide.

-

Photostability